![molecular formula C8H18N4OS B1586091 4-(3-Morpholinopropyl)-3-thiosemicarbazide CAS No. 32813-48-2](/img/structure/B1586091.png)
4-(3-Morpholinopropyl)-3-thiosemicarbazide
Overview
Description
The compound “4-(3-Morpholinopropyl)-3-thiosemicarbazide” likely contains a morpholine ring, a propyl chain, and a thiosemicarbazide group. Morpholine is a common moiety in pharmaceuticals and other biologically active compounds due to its polarity and ability to participate in hydrogen bonding . Thiosemicarbazides are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show the morpholine ring and thiosemicarbazide group connected by a three-carbon propyl chain .Chemical Reactions Analysis
Thiosemicarbazides can participate in a variety of chemical reactions, often serving as precursors to heterocyclic compounds . The morpholine ring is relatively stable but can undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the morpholine ring could contribute to the compound’s solubility in polar solvents .Scientific Research Applications
Enhancing Fluorescence in Biological Markers
Cell Biology and Bioimaging: Modifications of the compound are being studied to enhance the emission intensity of fluorescent biomarkers like Green Fluorescent Protein (GFP). This could improve the visualization of cellular processes .
Synthesis of Monocyclic β-Lactams
Medicinal Chemistry and Drug Design: The compound serves as a precursor in the synthesis of new monocyclic β-lactam structures, which are important in the development of antibiotics .
Lysosome-Targeting Studies
Drug Delivery and Cellular Targeting: A derivative of this compound has been used to target lysosomes within cells. This application is significant for delivering therapeutic agents directly to specific organelles .
Aggregation-Induced Emission Enhancement
Material Science and Photophysics: Researchers are utilizing the compound to study aggregation-induced emission enhancement. This phenomenon is key for developing new materials with high fluorescence efficiency .
Chemical Modification for Improved Affinity
Biochemistry and Structural Biology: Chemical modifications of the compound are being explored to improve its affinity with biological structures like β-amyloid fibrils, which is relevant in the context of neurodegenerative diseases .
In-Vitro Studies for Drug Development
Pharmacodynamics and Toxicology: The compound is used in in-vitro studies to assess pharmacological properties and toxicity, which are critical steps in the drug development process .
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and proteins involved in crucial biological pathways
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the biochemical processes
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level
Action Environment
Environmental factors can significantly influence the action of similar compounds
Future Directions
properties
IUPAC Name |
1-amino-3-(3-morpholin-4-ylpropyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4OS/c9-11-8(14)10-2-1-3-12-4-6-13-7-5-12/h1-7,9H2,(H2,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEOWFKHBKXPIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365213 | |
Record name | N-[3-(Morpholin-4-yl)propyl]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32813-48-2 | |
Record name | N-[3-(Morpholin-4-yl)propyl]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 32813-48-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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